Cas no 1261436-55-8 (2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol)

2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol
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- インチ: 1S/C13H9ClF3NO/c14-12-11(4-8(7-19)6-18-12)9-2-1-3-10(5-9)13(15,16)17/h1-6,19H,7H2
- InChIKey: TVQFLEAYFAXDDP-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CN=1)CO)C1C=CC=C(C(F)(F)F)C=1
計算された属性
- せいみつぶんしりょう: 287.032
- どういたいしつりょう: 287.032
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 33.1
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013008180-1g |
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol |
1261436-55-8 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A013008180-250mg |
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol |
1261436-55-8 | 97% | 250mg |
$475.20 | 2023-09-03 | |
Alichem | A013008180-500mg |
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol |
1261436-55-8 | 97% | 500mg |
$839.45 | 2023-09-03 |
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanolに関する追加情報
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol: A Comprehensive Overview
2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol is a highly specialized organic compound with the CAS number 1261436-55-8. This compound belongs to the class of pyridine derivatives, which are widely studied in medicinal chemistry and materials science due to their unique electronic properties and potential applications in drug design. The structure of this compound features a pyridine ring substituted with a chlorine atom at position 2, a trifluoromethylphenyl group at position 3, and a hydroxymethyl group at position 5. These substituents contribute to its distinct chemical reactivity and biological activity.
The synthesis of 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol involves a series of carefully designed organic reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and hydroxylation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules, reducing production costs and environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields, making this compound more accessible for large-scale applications.
One of the most promising applications of 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol lies in its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits significant biological activity, particularly in inhibiting key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to cross biological membranes, while the hydroxymethyl group provides sites for further functionalization, enabling researchers to optimize pharmacokinetic properties.
In addition to its medicinal applications, 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol has garnered attention in the field of materials science. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance conductivity and stability under varying environmental conditions. Such applications highlight its versatility across multiple disciplines.
The environmental impact of 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol has also been a topic of interest. While it demonstrates high efficacy in its intended applications, there is growing concern about its persistence in aquatic environments. Studies conducted under simulated environmental conditions suggest that the compound undergoes slow degradation, primarily through photolytic pathways. Efforts are underway to develop biodegradable analogs that retain the beneficial properties of this compound while minimizing ecological risks.
From a structural standpoint, the pyridine ring serves as a rigid framework that stabilizes the molecule's geometry, while the trifluoromethyl group introduces steric hindrance that can influence binding interactions with biological targets. The hydroxymethyl group at position 5 adds hydrophilic character to the molecule, which is crucial for solubility in aqueous media and compatibility with biological systems.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol. Quantum mechanical calculations reveal that the molecule exhibits significant electron-withdrawing effects due to the presence of both chlorine and trifluoromethyl groups. These effects enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack—a property that is exploited in various synthetic transformations.
In terms of spectroscopic analysis, 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol displays characteristic absorption bands in UV-vis spectroscopy that are indicative of its conjugated π-system. Fluorescence studies have demonstrated moderate quantum yields under specific excitation conditions, suggesting potential applications in sensing technologies or as fluorescent markers in biomedical imaging.
The development of efficient analytical methods for detecting and quantifying 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol has been another area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been optimized to ensure accurate determination of this compound in complex matrices. These advancements are critical for quality control during manufacturing processes and for monitoring its presence in environmental samples.
Looking ahead, 2-Chloro-3-(3-(trifluoromethyl)phenyl)pyridine-5-methanol holds immense potential for further exploration across diverse fields. Its unique combination of structural features makes it an ideal candidate for tailored modifications aimed at enhancing specific properties or expanding its range of applications. As research continues to uncover new insights into its behavior and interactions, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.
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